molecular formula C10H13BrO2 B1529755 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol CAS No. 943742-31-2

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol

Cat. No.: B1529755
CAS No.: 943742-31-2
M. Wt: 245.11 g/mol
InChI Key: MDGQANLLBAZNNV-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol (CAS: 943742-31-2) is a brominated aromatic alcohol featuring an ethoxy substituent at the ortho position and a bromine atom at the para position of the phenyl ring. The compound’s molecular formula is C₁₀H₁₃BrO₂, with a molar mass of 257.11 g/mol.

Properties

IUPAC Name

2-(4-bromo-2-ethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGQANLLBAZNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol typically involves the bromination of 2-ethoxyphenyl ethan-1-ol. One common method includes the reaction of 2-ethoxyphenyl ethan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxyphenyl ethan-1-ol. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Antitumor Activity

Research indicates that 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol exhibits anti-tumor properties . In vitro studies have shown that this compound can selectively target cancer cells, particularly those with specific genetic mutations. For example, studies using xenograft mouse models demonstrated that the compound effectively inhibited the growth of tumors derived from mutant NRAS cells while sparing wild-type cells, suggesting a mechanism that may involve modulation of metabolic pathways through enzyme interactions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy . It has shown activity against various pathogens, including E. coli and S. aureus. Comparative studies indicate that its derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

In addition to its antimicrobial and antitumor properties, this compound demonstrates antioxidant activity . This property is crucial for neutralizing free radicals in biological systems, potentially reducing oxidative stress and cellular damage .

Xenograft Models

In studies involving xenograft models, this compound exhibited significant anti-tumor effects against NRAS mutant cancer cells. This selectivity highlights its potential as a targeted cancer therapeutic agent.

Antimicrobial Efficacy

Research comparing this compound with other antimicrobial agents revealed its effectiveness against common bacterial pathogens. The results suggest that it could serve as a basis for developing new antibiotics or adjunct therapies for resistant infections.

Data Summary

PropertyObservation
Antimicrobial ActivityEffective against E. coli and S. aureus
Antioxidant ActivityReduces oxidative stress
Anti-tumor ActivitySelective lethality in NRAS mutant cancer cells
Proposed MechanismsModulates enzyme activity via hydrogen bonding

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-bromo-2-ethoxyphenyl)ethan-1-ol with analogs differing in substituents, functional groups, or synthetic routes. Key differences in reactivity, stability, and applications are highlighted.

Substitution Patterns: Ethoxy vs. Methoxy

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23)

  • Molecular Formula : C₉H₁₁BrO₂
  • Molar Mass : 231.04 g/mol
  • Synthesis : Prepared via borane dimethyl sulfide reduction of a ketone precursor .
  • Key Differences: The methoxy group (smaller and less lipophilic than ethoxy) may enhance crystallinity, as seen in related compounds with melting points ~128°C . Spectroscopic data (Table 2.12 in ) for the methoxy compound include distinct NMR shifts for the methyl group (δ ~3.8 ppm for methoxy), which would differ in the ethoxy analog (δ ~1.3–1.5 ppm for ethoxy CH₃) .
Functional Group Modifications: Amino and Sulfanyl Derivatives

(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol

  • Molecular Formula: C₉H₁₂BrNO₂
  • Molar Mass : 246.10 g/mol
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enhancing water solubility compared to the ethoxy analog.

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol

  • Molecular Formula : C₉H₁₀BrFOS
  • Molar Mass : 265.15 g/mol
  • The fluorine atom introduces strong electronegativity, affecting the compound’s dipole moment and metabolic stability .
Carbon Chain Branching: 2-(4-Bromophenyl)-2-methylpropan-1-ol
  • Molecular Formula : C₁₀H₁₃BrO
  • Molar Mass : 229.11 g/mol
  • Lower polarity compared to the ethoxy derivative may enhance lipid membrane permeability .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Synthesis Method
This compound C₁₀H₁₃BrO₂ 257.11 4-Br, 2-OCH₂CH₃ Alcohol Not specified
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23) C₉H₁₁BrO₂ 231.04 4-Br, 2-OCH₃ Alcohol Borane reduction
(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethanol C₉H₁₂BrNO₂ 246.10 4-Br, 2-OCH₃, NH₂ Alcohol, Amine Reductive amination
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanol C₉H₁₀BrFOS 265.15 4-Br, 2-F, -S- Alcohol, Thioether Not specified
Table 2: Functional Group Impact on Properties
Functional Group Effect on Reactivity/Solubility Example Compound
Ethoxy (-OCH₂CH₃) Increases lipophilicity; reduces crystallinity 2-(4-Bromo-2-ethoxyphenyl)ethanol
Methoxy (-OCH₃) Enhances crystallinity; moderate polarity 2-(4-Bromo-2-methoxyphenyl)ethanol
Amino (-NH₂) Introduces basicity; improves water solubility (2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethanol
Sulfanyl (-S-) Increases electron density; alters metabolic pathways 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanol

Biological Activity

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}BrO
  • Molecular Weight : Approximately 252.13 g/mol

The presence of a bromine atom and an ethoxy group on the phenyl ring enhances its reactivity and biological activity through various mechanisms, including enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl and amino groups facilitate hydrogen bonding with active sites on enzymes and receptors, potentially modulating their activity.
  • Receptor Binding : The bromine atom can enhance binding affinity through halogen bonding interactions, stabilizing the compound's interaction with protein targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048
Candida albicans0.039

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells .

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics. For instance, compounds structurally related to this compound have been found to interact with tubulin, leading to reduced viability in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized derivatives of similar compounds highlighted the enhanced antibacterial effects when electron-withdrawing groups like bromine were present. This study provided insights into structure-activity relationships (SAR) that could guide further modifications for improved efficacy .
  • Antioxidant Mechanism : Research examining the antioxidant properties demonstrated that the compound's ability to donate hydrogen atoms from hydroxyl groups significantly contributed to its radical scavenging activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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